Regiochemical Identity: C5 Bromine Position Uniquely Enables the Synthesis of C5-Aryloxy-4-methylquinolines With Validated Submicromolar Neural Protective Activity
In a systematic SAR study of fifteen 5-, 6-, and 8-appended 4-methylquinolines, the C5-bromo intermediate (bromide 26, structurally equivalent to 5-bromo-6-methoxy-4-methylquinoline scaffold) was identified as the critical branching point for synthesizing C5-aryloxy analogs 11–14 via nucleophilic aromatic substitution [1]. Among these C5-derivatives, compound 13 (C5-phenoxy substituted) exhibited an EC₅₀ of 0.42 ± 0.01 μM in the MC65 amyloid-β-induced neural cell protection assay, placing it among the most potent analogs in the series. By contrast, the C5-H analog 15 (lacking the C5 aryloxy group, EC₅₀ = 17.62 ± 0.37 μM) showed approximately 42-fold weaker protective activity, and the C5-H analog 16 (EC₅₀ = 2.62 ± 0.15 μM) was approximately 6-fold less potent than compound 13 [1]. This demonstrates that functionalization at the C5 position—accessible only through a 5-bromo intermediate—is essential for achieving submicromolar potency. Regioisomeric bromides (e.g., 6-bromo-4-methylquinoline, CAS 41037-28-9) would direct coupling to C6, generating a fundamentally different and biologically uncharacterized scaffold [2].
| Evidence Dimension | Neural protective activity (EC₅₀) as a function of C5-substitution in 4-methylquinoline series |
|---|---|
| Target Compound Data | Compound 13 (C5-phenoxy, derived from 5-bromo intermediate): EC₅₀ = 0.42 μM in MC65 cells |
| Comparator Or Baseline | Compound 15 (C5-H, no substitution): EC₅₀ = 17.62 μM; Compound 16 (C5-H variant): EC₅₀ = 2.62 μM; Compound 3 (most potent, C8-substituted only): EC₅₀ = 0.12 μM |
| Quantified Difference | C5-substituted analog 13 is ~42-fold more potent than C5-H analog 15 and ~6-fold more potent than C5-H analog 16 |
| Conditions | MC65 cell line assay; amyloid-β oligomer-induced cytotoxicity; EC₅₀ determined after tetracycline withdrawal and SβC gene induction |
Why This Matters
Procurement of 5-bromo-6-methoxy-4-methylquinoline is mandatory for any research program that requires access to the C5-vector of the 4-methylquinoline pharmacophore; regioisomeric bromides cannot deliver this validated chemical space.
- [1] Lu, L.; Maezawa, I.; Weerasekara, S.; Erenler, R.; Nguyen, T.D.T.; Nguyen, J.; Swisher, L.Z.; Li, J.; Jin, L.-W.; Ranjan, A.; Srivastava, S.K.; Hua, D.H. Syntheses, neural protective activities, and inhibition of glycogen synthase kinase-3β of substituted quinolines. Bioorg. Med. Chem. Lett. 2014, 24, 3392–3397. Table 1: EC₅₀ and TC₅₀ values for compounds 1–16. Compound 13 EC₅₀ = 0.42 μM, Compound 15 EC₅₀ = 17.62 μM, Compound 16 EC₅₀ = 2.62 μM. DOI: 10.1016/j.bmcl.2014.05.085. View Source
- [2] 6-Bromo-4-methylquinoline (CAS 41037-28-9). C₁₀H₈BrN, MW 222.08. Regioisomeric bromide with bromine at C6 rather than C5. View Source
